molecular formula C10H8N4 B11908013 3-Amino-7-methylquinoxaline-2-carbonitrile CAS No. 444807-95-8

3-Amino-7-methylquinoxaline-2-carbonitrile

Cat. No.: B11908013
CAS No.: 444807-95-8
M. Wt: 184.20 g/mol
InChI Key: YZSDBHALUVSODG-UHFFFAOYSA-N
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Description

3-Amino-7-methylquinoxaline-2-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the third position, a methyl group at the seventh position, and a carbonitrile group at the second position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methylquinoxaline-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-chloro-3-nitrobenzonitrile and methylamine can yield the desired compound through a series of steps including reduction and cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methylquinoxaline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-Amino-7-methylquinoxaline-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-7-methylquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the amino and methyl groups.

    Quinoxaline-2-carbonitrile: Similar but lacks the amino and methyl groups.

    3-Aminoquinoxaline: Lacks the methyl and carbonitrile groups.

Uniqueness

3-Amino-7-methylquinoxaline-2-carbonitrile is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the amino, methyl, and carbonitrile groups allows for a wide range of chemical modifications and applications .

Properties

CAS No.

444807-95-8

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-amino-7-methylquinoxaline-2-carbonitrile

InChI

InChI=1S/C10H8N4/c1-6-2-3-7-8(4-6)13-9(5-11)10(12)14-7/h2-4H,1H3,(H2,12,14)

InChI Key

YZSDBHALUVSODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C#N)N

Origin of Product

United States

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